(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone
Description
The compound “(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone” is a structurally complex molecule featuring:
- Benzimidazole core: Substituted with a 7-methoxy and 1-methyl group.
- Pyrrolo[2,3-b]pyridine moiety: Attached at position 2 of the benzimidazole, with a 1-ethyl substituent.
- Methanone linker: Connects the benzimidazole-pyrrolopyridine system to an (R)-configured 3-aminopiperidine group.
The stereochemistry at the aminopiperidine and the ethyl-pyrrolopyridine group may influence target selectivity and pharmacokinetics.
Properties
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCVZBCVMBEDEN-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCC[C@H](C5)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the pyrrolopyridine moiety through a series of coupling reactions. The final step involves the addition of the aminopiperidine group.
Benzimidazole Core Formation: This step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Pyrrolopyridine Introduction: The pyrrolopyridine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Aminopiperidine Addition: The final step involves the nucleophilic substitution of the benzimidazole core with the aminopiperidine group, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes and for the development of new therapeutic agents.
Medicine
In medicine, ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone is investigated for its potential as a drug candidate. Its complex structure and potential biological activity make it a promising lead compound for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may also make it suitable for use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to changes in cellular function. For example, the compound may inhibit the activity of a particular enzyme, thereby blocking a critical step in a metabolic pathway. Alternatively, it may bind to a receptor, triggering a signaling cascade that alters gene expression or cellular behavior.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Core Heterocycles: The target compound’s pyrrolopyridine group may enhance π-π stacking interactions compared to I-BET469’s pyridinone or the patent compound’s pyridyl group. Pyrrolopyridine systems are often associated with improved binding to ATP pockets in kinases . The trifluoromethyl group in the patent compound () likely increases metabolic stability and lipophilicity relative to the target’s methoxy and ethyl groups .
Aminopiperidine vs.
Molecular Weight and Solubility :
- The target compound’s higher estimated molecular weight (~500 vs. 426.51 for I-BET469) may reduce aqueous solubility, necessitating formulation optimization.
Research Findings and Trends
- Stereochemical Impact: The (R)-configuration in the target compound’s aminopiperidine could confer superior target affinity compared to racemic analogs, as seen in kinase inhibitors like crizotinib .
- Substituent Effects :
- The 7-methoxy group on the benzimidazole may enhance membrane permeability but could also increase cytochrome P450-mediated metabolism.
- The ethyl-pyrrolopyridine substituent balances lipophilicity and steric bulk, avoiding the excessive hydrophobicity associated with trifluoromethyl groups (as in ) .
Biological Activity
(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone, commonly referred to as GSK199, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The modulation of GSK-3β is of significant interest in therapeutic contexts, particularly in neurodegenerative diseases like Alzheimer's.
GSK199 has the following chemical characteristics:
- CAS Number : 1549811-53-1
- Molecular Formula : C24H29ClN6O2
- Molecular Weight : 468.98 g/mol
- IUPAC Name : (R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride
GSK-3β Inhibition
Research indicates that GSK199 exhibits potent inhibitory activity against GSK-3β. In studies, it was shown to have an IC50 value in the nanomolar range, indicating strong binding affinity and potential efficacy as a therapeutic agent. The compound's structure allows for effective interaction with the ATP-binding site of the enzyme, which is critical for its inhibitory function.
Structure–Activity Relationship (SAR)
The biological activity of GSK199 is influenced by its structural components:
- The piperidine moiety is essential for binding affinity due to its ability to interact with key residues in the active site of GSK-3β.
- Substituents on the benzimidazole and pyrrolopyridine rings enhance the compound's potency and selectivity.
Preclinical Evaluations
In preclinical studies, GSK199 has been evaluated for its neuroprotective effects. For instance:
- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's, treatment with GSK199 resulted in reduced tau phosphorylation and improved cognitive function.
- Diabetes Studies : The compound demonstrated potential in modulating glucose homeostasis by inhibiting GSK-3β activity, leading to improved insulin sensitivity.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1549811-53-1 |
| Molecular Formula | C24H29ClN6O2 |
| Molecular Weight | 468.98 g/mol |
| IC50 (GSK-3β) | Nanomolar range |
| Study Focus | Findings |
|---|---|
| Alzheimer's Disease | Reduced tau phosphorylation |
| Diabetes | Improved insulin sensitivity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (R)-(3-aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone?
- Methodology : The compound can be synthesized via multicomponent reactions, leveraging coupling strategies between benzo[d]imidazole and pyrrolo[2,3-b]pyridine derivatives. For example, analogous syntheses involve activating carboxylic acid intermediates (e.g., 5-methyl-2-(2H-triazol-2-yl)benzoic acid) and coupling them with amine-containing scaffolds (e.g., 3-aminopiperidine) using coupling agents like HATU or EDCI. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
- Key Considerations : Stereochemical control at the (R)-configured aminopiperidine moiety requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- LC-HRMS : Confirms molecular weight and isotopic pattern (e.g., [M+H]+ = 421.22, as in analogous compounds) .
- NMR : 1H/13C NMR resolves stereochemistry and substituent positions (e.g., methoxy and ethyl groups in the benzoimidazole and pyrrolopyridine rings) .
- HPLC-PDA : Validates purity (>98%) and detects trace impurities .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24 hours, followed by LC-MS to identify degradation products.
- Thermal stress : Heat solid samples at 60°C for 48 hours, monitoring changes via DSC/TGA .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-response validation : Replicate assays (e.g., cytotoxicity, enzyme inhibition) using standardized protocols (e.g., ATP-based viability assays) to rule out false positives .
- Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .
- Case Study : Discrepancies in IC50 values for kinase inhibition may arise from assay-specific ATP concentrations or buffer compositions .
Q. How to design SAR studies targeting the pyrrolo[2,3-b]pyridine moiety for enhanced potency?
- Methodology :
- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at positions 2 and 7 of the benzoimidazole ring to modulate steric and electronic effects.
- Biological evaluation : Compare binding affinities in receptor-binding assays (e.g., orexin receptor antagonism) .
Q. What computational approaches predict the compound’s binding mode to neurological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with orexin receptors or histamine H1/H4 receptors.
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
- Key Insight : The (R)-aminopiperidine group forms hydrogen bonds with conserved residues (e.g., Glu³.³⁶ in orexin receptors) .
Q. How to address low bioavailability in preclinical pharmacokinetic studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
